A Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Synthesis, Applications, and Experimental Protocols
A Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Synthesis, Applications, and Experimental Protocols
Editor's Note: This technical guide addresses the chemical compound 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS Number: 22123-14-4 ). The initial topic requested, "2-Chloro-4-methyl-6-(trifluoromethyl)pyridine," does not correspond to a readily available or well-documented compound in major chemical databases or scientific literature. The isomer detailed herein is a significant building block in chemical synthesis and is likely the compound of interest for research and development professionals.
Introduction: The Strategic Value of Trifluoromethylpyridines
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This electron-withdrawing moiety is prized for its ability to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a ubiquitous pharmacophore, when combined with a trifluoromethyl group, gives rise to a class of compounds—trifluoromethylpyridines (TFMPs)—with immense potential in drug discovery and crop protection.[2][3][4]
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine stands out as a particularly versatile synthetic intermediate.[5] Its strategic arrangement of a nucleophilic displacement-ready chlorine atom, a tunable methyl group, and a stabilizing trifluoromethyl group makes it an invaluable building block for creating complex, biologically active molecules.[1][5] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, designed for researchers and professionals aiming to leverage its unique chemical attributes.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for experimental reproducibility. The key identifiers and physical properties of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine are summarized below.
Chemical Structure
Caption: Structure of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.
Properties Table
| Identifier | Value | Source(s) |
| CAS Number | 22123-14-4 | [5][6][7] |
| Molecular Formula | C₇H₅ClF₃N | [5][6][8] |
| Molecular Weight | 195.57 g/mol | [5][6][7] |
| Appearance | Colorless liquid | [5] |
| Purity | ≥ 98-99% (GC) | [5][8] |
| Density | 1.43 g/mL at 25 °C | [5] |
| Boiling Point | 51-52 °C at 15 mmHg | [5] |
| SMILES | FC(F)(F)c1cc(nc(c1)C)Cl | [6] |
| InChIKey | SXLBWNSGCIEART-UHFFFAOYSA-N | [6][7] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of substituted trifluoromethylpyridines can be approached through two primary strategies: (1) building the pyridine ring from trifluoromethyl-containing precursors, or (2) introducing the trifluoromethyl group onto a pre-existing pyridine scaffold.[2] The former, involving cyclocondensation reactions, is often favored for achieving specific substitution patterns.[2]
A plausible and industrially relevant approach, adapted from methodologies for similar compounds, involves the cyclization of a trifluoromethyl-containing building block.[9] This method offers mild conditions and high yields, making it suitable for large-scale production.[9]
Generalized Synthetic Workflow
The following workflow illustrates a logical pathway to synthesize the target compound, beginning from common starting materials. The causality behind each step is critical: the initial reaction builds a key ketoenone intermediate, which is then elaborated and cyclized to form the pyridine ring, followed by a final chlorination step.
Caption: Generalized workflow for the synthesis of the target pyridine.
Protocol: Synthesis via Cyclocondensation and Chlorination
This protocol is a representative, multi-step procedure based on established chemical principles for constructing such heterocyclic systems.[9]
Step 1: Synthesis of 4-Alkoxy-1,1,1-trifluoro-3-en-2-one Intermediate
-
Rationale: This step creates the core C-C-C(=O)-CF₃ backbone. Using an acid anhydride with a vinyl ether in the presence of a mild base like pyridine is a standard method for acylation.
-
Procedure:
-
To a cooled reactor (-10°C) containing dichloromethane, add a vinyl ether (e.g., vinyl n-butyl ether, 1.0 eq) and pyridine (1.0 eq).
-
Slowly add trifluoroacetic anhydride (1.0 eq) dropwise, maintaining the temperature between -10°C and 0°C.
-
After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up involves an aqueous wash to remove pyridine salts, followed by drying and solvent removal to yield the crude ketoenone intermediate.
-
Step 2: Condensation and Cyclization to form the Pyridone Ring
-
Rationale: The ketoenone is reacted with an ammonia source and a compound that provides the remaining two carbons of the ring to form the 2-hydroxypyridine (pyridone) tautomer. Ammonium acetate often serves as both the ammonia source and a catalyst.
-
Procedure:
-
Combine the ketoenone intermediate (1.0 eq), a suitable C2-synthon, and ammonium acetate (~4-5 eq) in a high-boiling solvent like formamide.
-
Heat the mixture under a nitrogen atmosphere to a high temperature (e.g., 160°C) for several hours (e.g., 8h).
-
Monitor reaction completion via TLC or GC-MS.
-
Upon completion, cool the reaction and precipitate the product by adding water. The solid 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine can be isolated by filtration.
-
Step 3: Chlorination of the Pyridone
-
Rationale: The final step is the conversion of the hydroxyl group of the stable pyridone tautomer into a chloro group. This is a standard transformation using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride.
-
Procedure:
-
Suspend the dried 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 4-10 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, remove the solvent, and purify the final product by vacuum distillation to yield 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine as a colorless liquid.
-
Key Reactions and Applications in Drug Development
The synthetic utility of this compound stems from the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of both the ring nitrogen and the C4-trifluoromethyl group activates the C2 position, making it an excellent electrophilic site.
Role as a Synthetic Hub
This reactivity allows for the facile introduction of a wide range of functional groups (e.g., amines, alcohols, thiols), enabling the rapid generation of diverse molecular libraries for screening.
Caption: Synthetic transformations of the title compound.
Application Areas
-
Pharmaceutical Development: It is a crucial intermediate for creating compounds targeting specific biological pathways. Derivatives have been explored as potential anticancer agents, particularly as kinase inhibitors that interfere with tumor growth signaling.[1]
-
Agricultural Chemistry: The trifluoromethylpyridine scaffold is integral to many modern agrochemicals.[5] This compound serves as a building block for potent herbicides and insecticides, contributing to enhanced crop protection.[2][5]
-
Research and Development: In laboratory settings, it provides a reliable starting point for synthesizing novel chemical entities and exploring structure-activity relationships (SAR).[5]
Safety, Handling, and Storage
Proper handling of halogenated, trifluoromethylated heterocycles is essential. The following guidelines are based on available Safety Data Sheets (SDS).[10]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[7][10]
-
Irritation: Causes skin irritation and serious eye irritation.[7][10]
-
Respiratory: May cause respiratory irritation.[7]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical splash-resistant safety goggles or a face shield.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]
-
Respiratory Protection: If ventilation is inadequate or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10] Keep the container tightly closed.[10] Recommended storage temperature is 0-8 °C.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, coupled with the advantageous properties imparted by the trifluoromethyl group, secures its role as a high-value intermediate. A thorough understanding of its synthesis, chemical behavior, and safe handling protocols, as detailed in this guide, empowers researchers to fully exploit its potential in the development of next-generation pharmaceuticals and agrochemicals.
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